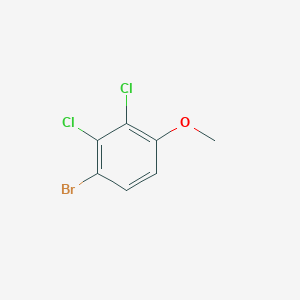

1-溴-2,3-二氯-4-甲氧基苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

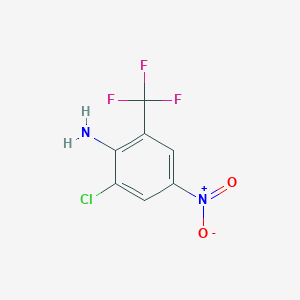

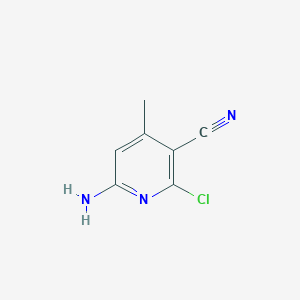

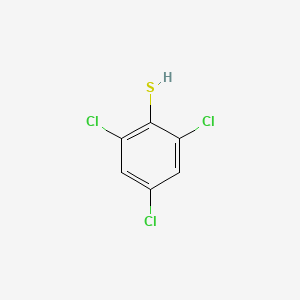

1-Bromo-2,3-dichloro-4-methoxybenzene is a halogenated aromatic compound that is not produced in large technical quantities but is present in the environment. It is a type of halogenated methoxybenzene, or anisole, which can have various sources, including both biogenic and anthropogenic origins .

Synthesis Analysis

The synthesis of related halomethylbenzenes has been explored for use as monomers in the production of polymers. For instance, 1,4-bis(halomethyl)benzenes have been compared for their effectiveness in synthesizing poly[2-methoxy-5-(2'-ethylhexyloxy)-p-phenylenevinylene] via the modified Gilch route. The bis(bromomethyl) monomers were found to yield higher molecular weights and narrower polydispersities than their bis(chloromethyl) counterparts . Although not directly synthesizing 1-Bromo-2,3-dichloro-4-methoxybenzene, these studies provide insight into the reactivity of brominated methoxybenzenes.

Molecular Structure Analysis

The molecular structure of brominated methoxybenzenes can be complex, as demonstrated by the X-ray diffraction study of a related compound, 3-[4-bromo-α(R*)-methoxybenzyl]-6-chloro-3(S*),4(S*)-dihydroxychroman. This study revealed a monoclinic crystal structure with specific bond lengths, angles, and dihedral angles, which were confirmed by density functional theory calculations . The structure of 1-Bromo-2,3-dichloro-4-methoxybenzene would similarly be expected to have a well-defined geometry influenced by its halogen substituents.

Chemical Reactions Analysis

Brominated aromatic compounds can undergo various nucleophilic substitution reactions. For example, bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole reacted with nucleophiles to yield alkoxy-, propylthio-, and amino-substituted derivatives. These reactions demonstrate the reactivity of brominated aromatics towards nucleophiles, which could be relevant for 1-Bromo-2,3-dichloro-4-methoxybenzene .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromochloromethoxybenzenes, such as 1-Bromo-2,3-dichloro-4-methoxybenzene, are influenced by their halogen substituents. These compounds are typically solid at room temperature and have distinct melting and boiling points. Their solubility in various solvents can vary based on the degree of halogenation and the presence of the methoxy group. The presence of bromine and chlorine atoms can also affect the compound's reactivity, making it susceptible to further chemical transformations .

科学研究应用

-

Electrophilic Aromatic Substitution

- Field: Organic Chemistry .

- Application: This is a common reaction in which an electrophile substitutes a hydrogen atom in an aromatic compound .

- Method: The electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. Then, a proton is removed from this intermediate, yielding a substituted benzene ring .

- Outcome: The result is a benzene derivative. The exact product depends on the specific electrophile and the conditions of the reaction .

-

Preparation of Metacyclophanes

- Field: Synthetic Chemistry .

- Application: Similar compounds, like 2-Bromoanisole, have been used in the preparation of a family of exo-[n.m.n.m]metacyclophanes .

- Method: The specific methods and procedures would depend on the exact metacyclophane being synthesized .

- Outcome: The result is a new metacyclophane compound .

-

Synthesis of Benzene Derivatives

- Field: Organic Chemistry .

- Application: Benzene can undergo electrophilic aromatic substitution because aromaticity is maintained . This process is used in the synthesis of benzene derivatives .

- Method: The electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. Then, a proton is removed from this intermediate, yielding a substituted benzene ring .

- Outcome: The result is a benzene derivative. The exact product depends on the specific electrophile and the conditions of the reaction .

-

Preparation of exo-[n.m.n.m]metacyclophanes

- Field: Synthetic Chemistry .

- Application: Similar compounds, like 2-Bromoanisole, have been used in the preparation of a family of exo-[n.m.n.m]metacyclophanes .

- Method: The specific methods and procedures would depend on the exact metacyclophane being synthesized .

- Outcome: The result is a new metacyclophane compound .

安全和危害

属性

IUPAC Name |

1-bromo-2,3-dichloro-4-methoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrCl2O/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTRCDLZQISXWHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Br)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrCl2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301335001 |

Source

|

| Record name | 4-Bromo-2,3-dichloro-1-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301335001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.92 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2,3-dichloro-4-methoxybenzene | |

CAS RN |

109803-52-3 |

Source

|

| Record name | 4-Bromo-2,3-dichloro-1-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301335001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。